molecular formula C12H17BrN2 B1603645 1-(4-Bromophenethyl)piperazine CAS No. 142962-89-8

1-(4-Bromophenethyl)piperazine

Cat. No.: B1603645
CAS No.: 142962-89-8
M. Wt: 269.18 g/mol
InChI Key: RNPHYPDEAQTYBD-UHFFFAOYSA-N
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Description

1-(4-Bromophenethyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. It was first synthesized in the 1970s and has since gained attention for its various applications in scientific research and industry. The compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further connected to a piperazine ring.

Scientific Research Applications

1-(4-Bromophenethyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromophenethylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine

Comparison: 1-(4-Bromophenethyl)piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. For instance, the bromine atom can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-[2-(4-bromophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPHYPDEAQTYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597449
Record name 1-[2-(4-Bromophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142962-89-8
Record name 1-[2-(4-Bromophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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